3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of an oxadiazole ring and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the reaction of ethyl isocyanoacetate with N-Boc-protected amino acids. The reaction proceeds through a series of steps, including cyclization and deprotection, to yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted oxadiazole derivatives.
Scientific Research Applications
3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid: Shares structural similarities but differs in the presence of a chlorine atom and an indole ring.
3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid: Similar in structure but contains a fluorine atom and an indole ring.
Uniqueness
3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of an oxadiazole ring and a pyrrolidine moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-ethyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3 |
InChI Key |
WONRGZIYQFHNMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CCNC2 |
Origin of Product |
United States |
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